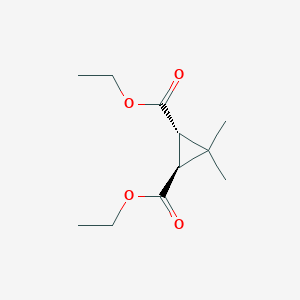
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
Overview
Description
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a clear, colorless to light yellow liquid with a refractive index of 1.4420 to 1.4450 at 20°C. This compound is known for its unique structure, featuring a cyclopropane ring with two ester groups and two methyl groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the esterification of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ethanol under acidic conditions. The reaction typically involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In an industrial setting, the production of trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate may involve large-scale esterification processes using continuous reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: : Reduction reactions can lead to the formation of the corresponding alcohols.
Substitution: : The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is 3,3-dimethylcyclopropane-1,2-dicarboxylic acid .
Reduction: : The major products are the corresponding alcohols, such as 3,3-dimethylcyclopropane-1,2-diol .
Substitution: : The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: : It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparison with Similar Compounds
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can be compared with other similar compounds, such as cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate and 3,3-dimethylcyclopropane-1,2-dicarboxylic acid . The key differences lie in the stereochemistry and functional groups, which can affect their reactivity and applications.
Similar Compounds
cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
3,3-dimethylcyclopropane-1,2-dicarboxylic acid
3,3-dimethylcyclopropane-1,2-diol
Properties
IUPAC Name |
diethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMNWDIYNBXRC-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369167 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67945-22-6 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


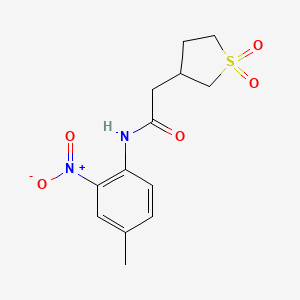
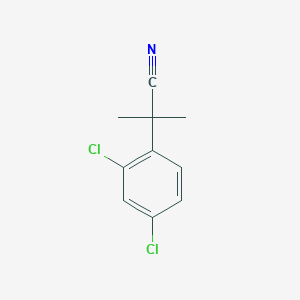
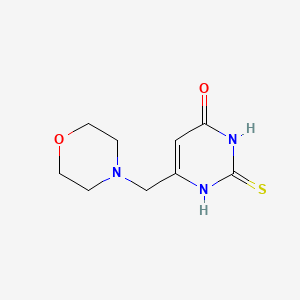
![Propan-2-yl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7814747.png)


![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]azanium;chloride](/img/structure/B7814775.png)
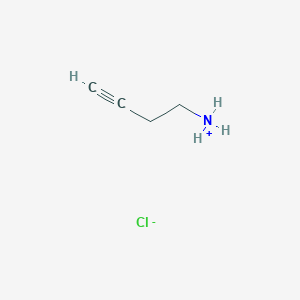

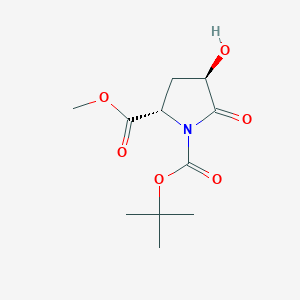
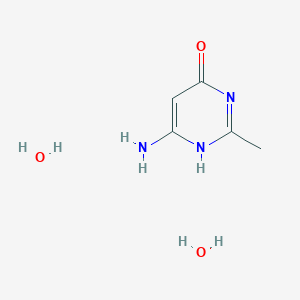
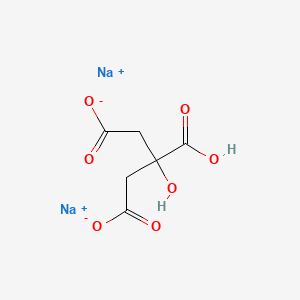
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
